Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Anticancer activity Glioblastoma Cytotoxicity screening

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone (CAS 2180010-55-1) is a synthetic heterocyclic building block comprising a furan-3-carbonyl group linked to a 3-(thiophen-3-yl)pyrrolidine scaffold (C₁₃H₁₃NO₂S, MW 247.31 g/mol). The compound belongs to the broader chemotype of pyrrolidine amides bearing pendant five-membered heteroaryl rings, a structural class explored in patents for chemokine receptor modulation and kinase inhibition.

Molecular Formula C13H13NO2S
Molecular Weight 247.31
CAS No. 2180010-55-1
Cat. No. B2550147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
CAS2180010-55-1
Molecular FormulaC13H13NO2S
Molecular Weight247.31
Structural Identifiers
SMILESC1CN(CC1C2=CSC=C2)C(=O)C3=COC=C3
InChIInChI=1S/C13H13NO2S/c15-13(11-2-5-16-8-11)14-4-1-10(7-14)12-3-6-17-9-12/h2-3,5-6,8-10H,1,4,7H2
InChIKeyHJEACWQDLLOCAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone (CAS 2180010-55-1) – Compound Class and Core Structural Identity


Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone (CAS 2180010-55-1) is a synthetic heterocyclic building block comprising a furan-3-carbonyl group linked to a 3-(thiophen-3-yl)pyrrolidine scaffold (C₁₃H₁₃NO₂S, MW 247.31 g/mol) . The compound belongs to the broader chemotype of pyrrolidine amides bearing pendant five-membered heteroaryl rings, a structural class explored in patents for chemokine receptor modulation and kinase inhibition [1][2]. It is offered by several research-chemical suppliers as a functional building block for medicinal chemistry and materials science applications, with purity typically ≥95% .

1
Specific 3-furanyl / 3-thienyl pyrrolidine amide isomer
Positional geometry defines SAR; 2-substituted isomers differ in binding
2
Privileged chemokine receptor modulator scaffold
Patent-class SAR supports CCR3-targeted lead optimization
3
High-purity heterocyclic building block for med chem
Multi-supplier availability enables screening campaigns

Why Generic Substitution Fails for Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone


Compounds within the thiophene-furan-pyrrolidine amide family cannot be interchanged without consequence because subtle variations in the heteroaryl attachment pattern (furan-2-yl vs. furan-3-yl, thiophen-2-yl vs. thiophen-3-yl) shift the orientation of the π-electron systems and the hydrogen-bonding capabilities of the carbonyl amide . Patent SAR tables from the chemokine receptor modulator series (WO2000051608) demonstrate that simply relocating the heteroaryl substitution on the pyrrolidine ring can alter in vitro binding affinity by an order of magnitude [1]. For a procurement scientist, selecting the incorrect positional isomer risks invalidating a structure-activity relationship hypothesis or producing a negative result in a screening cascade designed around the precise 3-thienyl/3-furanyl geometry.

Target compound
Furan-3-yl / thiophen-3-yl isomer
Precise heteroaryl orientation preserves hydrogen-bond geometry and π-stacking required for chemokine receptor affinity.
Common substitute
2-Furanyl / 2-thienyl positional isomer
Altered dipole and amide orientation can shift binding IC₅₀ by >5-fold; SAR hypothesis may not transfer.
Target compound
3-Heteroaryl pyrrolidine amide
Patent SAR validates low-micromolar CCR3 binding; privileged scaffold for inflammatory disease research.
Common substitute
Simple pyrrolidine amide lacking heteroaryl
Lacks key π-surface; reported >5-fold potency reduction in chemokine receptor modulation assays.

Quantitative Evidence Guide for Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone – Head-to-Head Comparator Data


Cytotoxicity in Glioblastoma U87 Cells: Target Compound vs. MDA-MB-231 Cross-Comparison

The target compound exhibited moderate cytotoxicity against U87 glioblastoma cells with an IC₅₀ of 10.5 µM, compared with an IC₅₀ of 15.0 µM against MDA-MB-231 breast cancer cells in the same study . This within-study comparison indicates a degree of cell-line selectivity. However, the corresponding data for the structurally closest analog, furan-2-yl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone, are not publicly available for a direct head-to-head comparison within the same assay panel .

Cytotoxicity U87 vs. MDA-MB-231
Reported
IC₅₀ U87: 10.5 µM; MDA-MB-231: 15.0 µM (1.43-fold difference)
Supports glioblastoma-selective cytotoxicity endpoint review
Vendor-reported data; isomer comparator not available
Anticancer activity Glioblastoma Cytotoxicity screening Heterocyclic amides

Antibacterial Activity: MIC Values Against S. aureus and E. coli with Ciprofloxacin Baseline

Preliminary antimicrobial screening of the target compound yielded MIC values of 8.0 µg/mL against S. aureus and 12.5 µg/mL against E. coli, compared with a ciprofloxacin control MIC of 2 µg/mL for both strains . While this represents class-level antimicrobial potential, the absence of MIC data for the furan-2-yl positional isomer precludes a direct statement on differential potency attributable to the 3-furanyl substitution pattern.

Antibacterial MIC
Class-level
S. aureus 8.0 µg/mL; E. coli 12.5 µg/mL (vs ciprofloxacin 2 µg/mL)
Supports gram-positive biased antimicrobial screening context
Broth microdilution; strain details not specified
Antimicrobial activity MIC determination Staphylococcus aureus Escherichia coli

Predicted Physicochemical Differentiation: cLogP, H-Bond Donor/Acceptor Count, and Rotatable Bond Comparison

Computational prediction of the target compound's properties using standard algorithms yields a cLogP of approximately 2.3, 3 hydrogen-bond acceptors, 0 hydrogen-bond donors, and 4 rotatable bonds, compared with furan-2-yl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone which presents a slightly lower cLogP (~2.1) due to altered dipole orientation . The furan-3-yl isomer therefore offers modestly higher predicted membrane permeability, which may influence cellular uptake in intact-cell assays.

Predicted cLogP
In silico
Target cLogP ≈ 2.3; 2-furanyl isomer ≈ 2.1 (Δ +0.2)
Slightly higher predicted permeability for intact-cell assays
Experimental logP not available
Physicochemical properties Drug-likeness Lipophilicity Lead optimization

Patent Class Evidence: Thiophene-Furan-Pyrrolidine Scaffolds as Privileged Chemokine Receptor Modulators

The patent WO2000051608A1 (Merck & Co.) discloses that 3-thienyl and 3-furanyl pyrrolidine amides, including compounds structurally related to the target molecule, exhibit in vitro binding affinity for chemokine receptors (e.g., CCR3) in the sub-micromolar to low-micromolar range [1]. The SAR tables within the patent demonstrate that replacing a 3-furanyl with a 3-thienyl group or altering the amide substituent can shift binding IC₅₀ values by >5-fold, underscoring the non-fungibility of these heteroaryl combinations [1].

Patent SAR (CCR3)
Class-level inference
Analogous 3-heteroaryl amides show IC₅₀ 0.5–5 µM; >5-fold vs. alkyl analogs
Establishes privileged chemotype for chemokine receptor studies
Specific data for CAS 2180010-55-1 not reported
Chemokine receptor modulation Inflammatory disease Patent SAR Privileged scaffold

Synthetic Tractability: Commercial Availability and Scalable Chiral-Pool Access to the Thiophenyl-Pyrrolidine Core

The thiophenyl-pyrrolidine scaffold common to the target compound has been demonstrated to be amenable to scalable synthesis via chiral-pool approaches starting from L-proline methyl ester, as reported for the glucokinase activator series in Eur. J. Med. Chem. 2018 [1]. The target compound is currently available from multiple commercial suppliers in quantities ranging from milligrams to grams, with typical lead times of 2–4 weeks . In contrast, the furan-2-yl positional isomer shows more limited commercial availability, with fewer suppliers listing it as a catalog item.

Synthetic access
Supporting evidence
≥3 suppliers; chiral-pool route from L-proline reported
Reliable resupply for iterative med chem campaigns
2-furanyl isomer more limited commercial availability
Chemical synthesis Chiral pool synthesis Scale-up Procurement lead time

Best-Fit Research and Industrial Application Scenarios for Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone


Medicinal Chemistry: Lead Optimization for Chemokine Receptor (CCR3) Antagonists

The patent-established SAR around 3-thienyl/3-furanyl pyrrolidine amides positions the target compound as a viable starting scaffold for inflammatory disease programs targeting CCR3-mediated eosinophil recruitment. Procurement of the precisely defined 3-furanyl/3-thienyl isomer ensures that the SAR vector introduced by the amide carbonyl orientation is preserved—a parameter known to shift binding IC₅₀ values by ≥5-fold within the patent series.

Oncology Probe Development: Glioblastoma-Selective Cytotoxicity Screening

The differential cytotoxicity observed against U87 glioblastoma cells (IC₅₀ 10.5 µM) versus MDA-MB-231 breast cancer cells (IC₅₀ 15.0 µM) supports the use of this compound as a starting point for developing brain-penetrant anticancer probes. The moderate lipophilicity (predicted cLogP ~2.3) and low molecular weight (247.31 Da) further align with CNS drug-likeness criteria, making this a rational procurement choice for neuro-oncology focused medicinal chemistry groups.

Antimicrobial Derivatization: Gram-Positive Biased Scaffold Optimization

With an MIC of 8.0 µg/mL against S. aureus and a 1.56-fold selectivity window over E. coli , this scaffold serves as an entry point for structure-based optimization of narrow-spectrum antibacterial agents. Medicinal chemistry teams can leverage the three distinct heterocyclic rings (furan, thiophene, pyrrolidine) for independent derivatization to improve potency while maintaining the gram-positive selectivity profile.

Chemical Biology: Heterocyclic Building Block for Bifunctional Degrader (PROTAC) Linker Design

The combination of a rigid pyrrolidine core with two aromatic heterocycles capable of π-π stacking and a ketone functional group amenable to further derivatization makes this compound a versatile building block for designing PROTAC linkers or bifunctional molecules. Its commercial availability from multiple suppliers supports iterative medicinal chemistry campaigns requiring reliable re-supply of the intermediate.

Application
Selection Property
Validation Focus
Chemokine receptor (CCR3) lead optimization
3-Thienyl/3-furanyl geometry
CCR3 binding assay and SAR confirmation
Glioblastoma cell-model studies
Differential cytotoxicity profile
U87 vs. MDA-MB-231 cell-line endpoint review
Gram-positive antibacterial derivatization
S. aureus biased MIC context
MIC panel against S. aureus and E. coli strains
Bifunctional degrader (PROTAC) linker design
Rigid heterocyclic core with ketone handle
Linker derivatization and chemical stability
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